3-(2,6-Difluorophenyl)propanenitrile
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Overview
Description
3-(2,6-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol It is characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety
Preparation Methods
The synthesis of 3-(2,6-Difluorophenyl)propanenitrile typically involves the reaction of 2,6-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2,6-Difluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Scientific Research Applications
3-(2,6-Difluorophenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-(2,6-Difluorophenyl)propanenitrile can be compared with other similar compounds, such as:
3-(2,4-Difluorophenyl)propanenitrile: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and biological activity.
2-(2,6-Difluorophenyl)propanenitrile: Another related compound with a different substitution pattern, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1057676-37-5 |
---|---|
Molecular Formula |
C9H7F2N |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3H2 |
InChI Key |
WICBOHZNLOOCER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC#N)F |
Origin of Product |
United States |
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